1-(4-Methylpiperidin-1-yl)butan-2-ol is a chemical compound characterized by its unique structure and properties. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is primarily recognized for its potential use in pharmacological research and as a building block in organic synthesis.
This compound can be sourced from various chemical suppliers and is often studied in academic and industrial laboratories due to its relevance in drug development and synthetic chemistry.
1-(4-Methylpiperidin-1-yl)butan-2-ol can be classified as:
The synthesis of 1-(4-Methylpiperidin-1-yl)butan-2-ol typically involves several steps, utilizing piperidine derivatives as starting materials. The following methods are commonly employed:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., tetrahydrofuran or dichloromethane), and careful monitoring of reaction times to optimize yield and minimize by-products .
The molecular structure of 1-(4-Methylpiperidin-1-yl)butan-2-ol consists of a butanol backbone with a piperidine ring substituted at one end. The structural formula can be represented as follows:
Key data for 1-(4-Methylpiperidin-1-yl)butan-2-ol includes:
This compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
1-(4-Methylpiperidin-1-yl)butan-2-ol can undergo several chemical reactions, including:
These reactions are typically carried out under controlled conditions, with appropriate reagents and catalysts to ensure selectivity and yield.
The mechanism of action for 1-(4-Methylpiperidin-1-yl)butan-2-ol primarily involves its interaction with biological receptors or enzymes. As a piperidine derivative, it may exhibit activity on neurotransmitter systems, potentially influencing dopaminergic or serotonergic pathways.
Further studies are required to elucidate the exact binding affinities and efficacy at specific receptors, which would provide valuable insights into its pharmacological potential.
Key physical properties include:
Chemical properties include:
Relevant data on these properties can aid in determining suitable storage conditions and handling procedures for laboratory use.
1-(4-Methylpiperidin-1-yl)butan-2-ol has several applications in scientific research:
Research continues into its applications within medicinal chemistry, particularly concerning its efficacy and safety profiles in biological systems.
The primary synthetic route to 1-(4-methylpiperidin-1-yl)butan-2-ol (C₁₀H₂₁NO, CID 60885945) involves the nucleophilic ring-opening of epoxides or direct alkylation of 4-methylpiperidine with halogenated alcohols. The reaction between 4-methylpiperidine and 1,2-epoxybutane proceeds via SN₂ mechanism under mild conditions (25-60°C), yielding the target compound with regioselective ring-opening at the less hindered carbon [1]. Optimization studies reveal that employing phase-transfer catalysts like tetrabutylammonium bromide enhances reaction rates by facilitating interfacial contact between reagents, reducing reaction times from 48 hours to approximately 8 hours while maintaining yields >85% [5].
Alternative approaches utilize chloroalkanols as electrophiles, where base-mediated deprotonation of 4-methylpiperidine (using K₂CO₃ or Et₃N) minimizes N-alkylation byproducts. Critical parameters include:
Table 1: Nucleophilic Alkylation Optimization Parameters
Electrophile | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
1,2-Epoxybutane | None | 40 | 24 | 78 |
1,2-Epoxybutane | TBA-Br | 50 | 8 | 87 |
1-Chlorobutan-2-ol | K₂CO₃ | 80 | 12 | 72 |
1-Chlorobutan-2-ol | Et₃N | 60 | 18 | 68 |
Chiral variants of 1-(4-methylpiperidin-1-yl)butan-2-ol require stereoselective construction of the butan-2-ol moiety due to its chiral center. Asymmetric hydrogenation of ketone precursors using Ru(II)/(S)-BINAP catalysts achieves enantiomeric excess (ee) >90% under 50 bar H₂ pressure at 60°C [7]. This method provides access to both (R)- and (S)-enantiomers through appropriate chiral ligand selection, crucial for pharmacological studies where stereochemistry influences receptor binding.
Alternative strategies employ chiral auxiliaries in reductive amination between 4-methylpiperidine and racemic 1,2-epoxybutane. Jacobsen's Co(III)-salen complexes facilitate kinetic resolution, enriching single enantiomers with 80-85% ee. However, this route suffers from maximum 50% theoretical yield limitations [7] [8]. Recent advances explore organocatalytic approaches using proline-derived catalysts for asymmetric epoxide ring-opening, though yields remain moderate (55-65%) [8].
Solvent-free methodologies significantly enhance atom economy and reduce waste generation. Neat mixtures of 4-methylpiperidine and 1,2-epoxybutane react efficiently at 80°C within 4 hours, achieving 91% conversion with simplified purification (direct vacuum distillation) [5]. Microwave irradiation further revolutionizes synthesis:
Bio-based solvents like ethyl lactate and butyl lactate serve as sustainable alternatives when solvents are unavoidable. These demonstrate comparable efficacy to traditional dipolar aprotic solvents while offering lower toxicity and renewability [6].
Table 2: Energy Efficiency in Microwave-Assisted Synthesis
Heating Method | Reaction Time | Temperature (°C) | Energy Consumption (kWh/mol) | Yield (%) |
---|---|---|---|---|
Conventional | 24 h | 80 | 12.7 | 78 |
Microwave | 15 min | 80 | 3.8 | 95 |
Microwave | 30 min | 100 | 5.2 | 92 |
The tertiary amine in 1-(4-methylpiperidin-1-yl)butan-2-ol serves as a platform for structural diversification. Key modifications include:
Purification challenges associated with polar byproducts are addressed via acid-base extraction: Dissolution in dilute HCl followed by basification with NaOH selectively isolates the amine. Chromatography-free crystallization techniques using ethyl acetate/hexane mixtures afford >99% purity, essential for pharmaceutical applications [5].
Industrial-scale synthesis prioritizes process intensification and waste minimization. Continuous-flow reactors demonstrate superior control over batch systems:
Solvent substitution strategies replace traditional solvents (DMF, dichloromethane) with 2-methyltetrahydrofuran (bio-derived) or cyclopentyl methyl ether (low peroxide formation). These reduce E-factors (kg waste/kg product) from 12.5 to 3.2 while maintaining reaction efficiency [6]. Catalyst recycling is achieved through:
Table 3: Green Chemistry Metrics for Production Methods
Parameter | Traditional Batch | Continuous Flow | Solvent-Free MW |
---|---|---|---|
PMI (Process Mass Intensity) | 18.7 | 6.3 | 2.1 |
E-Factor | 12.5 | 4.8 | 1.3 |
Energy Consumption (kJ/mol) | 2850 | 1480 | 750 |
Carbon Footprint (kg CO₂/kg) | 9.2 | 4.1 | 1.8 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0